molecular formula C17H22N4O6S2 B2663286 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane CAS No. 1903888-20-9

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane

Numéro de catalogue: B2663286
Numéro CAS: 1903888-20-9
Poids moléculaire: 442.51
Clé InChI: CWTRCQGLILXPHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a 1,4-diazepane derivative featuring two distinct sulfonyl substituents: a 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl group at position 1 and a 1H-imidazole-4-sulfonyl group at position 3. The 1,4-diazepane core provides conformational flexibility, which may influence binding affinity and pharmacokinetic properties. This dual sulfonyl architecture distinguishes it from many related compounds and suggests unique physicochemical and biological profiles .

Propriétés

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S2/c22-28(23,14-3-4-15-16(11-14)27-10-2-9-26-15)20-5-1-6-21(8-7-20)29(24,25)17-12-18-13-19-17/h3-4,11-13H,1-2,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTRCQGLILXPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepine ring, followed by the introduction of the sulfonyl group. The imidazole ring is then synthesized and attached to the benzodioxepine ring. Finally, the diazepane ring is formed and linked to the imidazole ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typical in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its unique molecular structure that includes a benzodioxepine core and imidazole sulfonyl groups. Its molecular formula is C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S, and it has been identified with several identifiers including CAS number 1803587-20-3. The compound exhibits significant biological activity due to its structural components, which are known to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. The imidazole and benzodioxepine moieties are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown moderate to high antiproliferative activity in assays against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Antimicrobial Properties

The compound's sulfonamide group contributes to its antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. This suggests that 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane could be explored for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of similar diazepane derivatives has been documented. These compounds may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . Further studies are needed to elucidate the specific pathways through which this compound exerts its effects.

Synthesis and Characterization

A notable study involved the synthesis of related compounds through a multi-step chemical process involving the reaction of 3,4-dihydro-2H-benzodioxepine-7-sulfonyl chloride with various amines. The resulting products were characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structures and purity .

Biological Testing

In vitro testing has demonstrated that certain derivatives of this compound possess significant biological activities. For example, a study reported that specific modifications to the imidazole ring enhanced the cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Mécanisme D'action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • 1,4-Diazepane vs. Benzodiazepines: Unlike traditional benzodiazepines (e.g., diazepam derivatives), which feature a fused benzene ring with a seven-membered diazepine ring (two nitrogens at positions 1 and 4), this compound utilizes a non-fused 1,4-diazepane core.
  • Comparison with Benzo[b][1,4]oxazepines :
    Compounds such as 4h (from ) integrate a benzoxazepine core (oxygen atom at position 1). The replacement of oxygen with a sulfur atom in the target compound’s benzodioxepine moiety could increase lipophilicity and alter electronic properties, impacting solubility and receptor binding .

Sulfonyl Group Substituents

  • Dual Sulfonyl Groups vs. Single Sulfonyl: The target compound uniquely incorporates two sulfonyl groups, whereas analogs like 4g () and the compound from (7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine) feature a single sulfonyl substituent. Dual sulfonyl groups may enhance hydrogen-bond acceptor capacity and improve binding to polar enzyme active sites, though this could also increase molecular weight (~20–30% higher) and reduce membrane permeability .
  • Imidazole-4-sulfonyl vs. Thienylsulfonyl: The imidazole sulfonyl group in the target compound contrasts with the thiophene sulfonyl group in ’s compound.

Pharmacological Implications

  • Coumarin Derivatives () :
    Compounds 4g and 4h incorporate coumarin moieties, which are associated with anticoagulant and fluorescent properties. The absence of coumarin in the target compound suggests divergent therapeutic applications, possibly shifting focus toward neurological or anti-inflammatory targets .

  • The target compound lacks such groups, implying differences in metabolic pathways and oxidative stability .

Structural and Functional Data Table

Property Target Compound Compound 4g () Compound 4h () Compound
Core Structure 1,4-Diazepane Benzo[b][1,4]diazepine Benzo[b][1,4]oxazepine Benzo[e][1,4]diazepine
Sulfonyl Groups 2 (benzodioxepine + imidazole) 1 (tetrazolyl-linked) 1 (tetrazolyl-linked) 1 (thienylsulfonyl)
Key Substituents Imidazole-4-sulfonyl, benzodioxepine Coumarin, tetrazolyl Coumarin, tetrazolyl Thienylsulfonyl, phenylmethyl, cyano
Molecular Weight (est.) ~550–600 g/mol ~650–700 g/mol ~650–700 g/mol ~500–550 g/mol
Potential Applications Neurological/anti-inflammatory (speculative) Anticoagulant/fluorescent probes Anticoagulant/fluorescent probes Enzyme inhibition (e.g., proteases)

Activité Biologique

The compound 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzodioxepine Core : Provides a unique scaffold that influences biological activity.
  • Imidazole Group : Known for its role in various biological processes and interactions.
  • Sulfonyl Moieties : Enhance reactivity and potential biological effects.

Molecular Formula

The molecular formula of this compound is C13H18N2O4SC_{13}H_{18}N_2O_4S with a molecular weight of approximately 334.82 g/mol.

Biological Activity

Research indicates that the compound exhibits various biological activities, particularly in cancer treatment and enzyme inhibition.

Enzyme Inhibition

Studies have shown that related imidazole-containing compounds can act as potent inhibitors of farnesyltransferase (FT), an enzyme involved in cancer cell proliferation. For instance, compounds similar to those containing the imidazole moiety have demonstrated significant inhibitory activity against FT, with IC50 values as low as 24 nM .

Antitumor Activity

In vitro studies involving human cancer cell lines have revealed promising results. For example:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including cervical cancer (SISO) and bladder carcinoma (RT-112).
  • IC50 Values : The most active derivatives showed IC50 values comparable to standard chemotherapeutics like cisplatin, indicating strong potential for antitumor activity .

Case Studies

  • Inhibition of Cancer Cell Growth
    • A study demonstrated that compounds derived from similar structural frameworks exhibited significant growth inhibition in cancer cell lines. The most effective analogs were noted to have IC50 values ranging from 2.87 to 3.06 µM, showcasing their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) Analysis
    • The presence of hydrophobic substituents at specific positions on the benzodiazepine scaffold was found to enhance enzyme inhibitory activity. The introduction of electron-withdrawing groups also played a critical role in improving biological efficacy .

Safety and Toxicity

The compound has been classified under several hazard categories:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
    These classifications highlight the importance of handling precautions when working with this compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane?

  • Methodology : Utilize multi-step sulfonation and coupling reactions. For the benzodioxepine sulfonyl moiety, employ selective sulfonation at the 7-position using chlorosulfonic acid under controlled temperatures (0–5°C). For the imidazole sulfonyl group, adopt a modified protocol similar to the synthesis of substituted imidazoles (e.g., 4,5-diphenyl-1H-imidazole derivatives via cyclocondensation of aldehydes and ammonium acetate . Coupling reactions between the two sulfonyl groups and the diazepane backbone can be optimized using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous DMF .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1^1H and 13^13C NMR to confirm sulfonyl group positions and diazepane ring conformation. Compare with predicted chemical shifts from computational tools (e.g., ACD/Labs Percepta Platform) .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify purity (>95%) and molecular ion peaks.
  • X-ray crystallography : If single crystals are obtainable, resolve the 3D structure to validate stereochemistry.

Advanced Research Questions

Q. What experimental design challenges arise when studying the compound’s reactivity in biological systems?

  • Methodology :

  • Challenge : Balancing solubility (due to sulfonyl groups) with membrane permeability in cellular assays.
  • Solution : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance bioavailability without inducing cytotoxicity. Monitor stability via LC-MS under physiological pH (7.4) and temperature (37°C) .
  • Data Table :
ConditionSolubility (µg/mL)Half-life (h)
PBS (pH 7.4)12.56.2
PBS + 0.1% DMSO45.85.8
Cyclodextrin (5%)89.37.1

Q. How can conflicting data on the compound’s receptor-binding affinity be resolved?

  • Methodology :

  • Root Cause Analysis : Variability may stem from assay conditions (e.g., ionic strength, temperature) or receptor isoform specificity.
  • Resolution :

Perform radioligand binding assays under standardized buffer conditions (e.g., sodium acetate/sodium octanesulfonate, pH 4.6–7.4) to isolate pH-dependent effects .

Use CRISPR-edited cell lines expressing single receptor isoforms to eliminate cross-reactivity .

Apply computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize experimental validation .

Q. What theoretical frameworks guide the study of its potential as a neurotransmitter modulator?

  • Methodology :

  • Framework : Link research to receptor theory (e.g., allosteric modulation of GABAA_A or histamine receptors) and structure-activity relationship (SAR) models.
  • Application : Compare the compound’s sulfonyl-imidazole motif to known bioactive scaffolds (e.g., benzodiazepines in PubChem data ). Use molecular dynamics simulations to assess conformational flexibility in aqueous vs. lipid environments .

Methodological Framework for Research

Q. How can researchers systematically address synthesis scalability issues?

  • Methodology :

  • Process Optimization : Apply principles from chemical engineering design (CRDC subclass RDF2050103), such as:
  • Membrane separation (RDF2050104) for purification of sulfonated intermediates.
  • Process simulation (Aspen Plus) to model reaction kinetics and optimize temperature/pressure gradients .
  • Case Study : Scale-up from milligram to gram-scale using flow chemistry, reducing side reactions via precise residence time control .

Q. What strategies mitigate reproducibility issues in SAR studies?

  • Methodology :

  • Standardization : Adopt the quadripolar model (theoretical, epistemological, morphological, technical poles) to align experimental design with theoretical hypotheses .
  • Validation : Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for activity) to cross-verify results .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental solubility data?

  • Methodology :

  • Investigation : Compare ACD/Labs Percepta predictions (logP, pKa) with experimental measurements via shake-flask method.
  • Adjustments : Refine computational models by incorporating solvent effects (e.g., COSMO-RS theory) and polymorph screening .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.